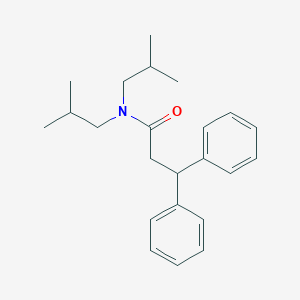
N,N-diisobutyl-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diisobutyl-3,3-diphenylpropanamide is an organic compound with a complex structure that includes two isobutyl groups attached to a central amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisobutyl-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with N,N-bis(2-methylpropyl)amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale chromatography or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diisobutyl-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group into an amine, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used for the reduction of amides.
Substitution: Nucleophiles such as alkyl halides or other amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N,N-diisobutyl-3,3-diphenylpropanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex amides and related compounds.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other proteins.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N,N-diisobutyl-3,3-diphenylpropanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with active sites on proteins, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
N,N-bis(2-methylpropyl)amine: A simpler amine with similar isobutyl groups but lacking the diphenylpropanamide structure.
3,3-diphenylpropanoic acid: The parent acid from which the amide is derived.
N,N-bis(2-methylpropyl)-2,2-diphenylpropanamide: A closely related compound with slight structural variations.
Propiedades
Fórmula molecular |
C23H31NO |
|---|---|
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
N,N-bis(2-methylpropyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C23H31NO/c1-18(2)16-24(17-19(3)4)23(25)15-22(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,18-19,22H,15-17H2,1-4H3 |
Clave InChI |
JUYBKAHZZSEVQR-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)C(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(C)CN(CC(C)C)C(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-N-{4-methyl-2-[(5-methyl-2-furoyl)amino]phenyl}-2-furamide](/img/structure/B331015.png)
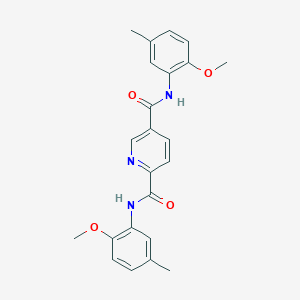
![4-CHLORO-N~1~-[3-({[(4-CHLOROPHENYL)SULFONYL]AMINO}METHYL)BENZYL]-1-BENZENESULFONAMIDE](/img/structure/B331017.png)
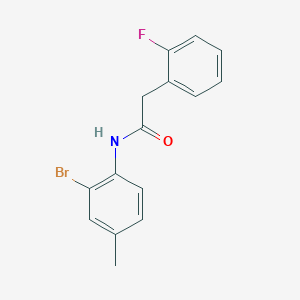
![4-bromo-N-(3-{[(4-bromobenzoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)benzamide](/img/structure/B331022.png)
![2-[2-(benzyloxy)-5-bromophenyl]-6-bromo-3-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B331024.png)
![Isopropyl 2-({5-[(4-fluorophenoxy)methyl]-2-furoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B331025.png)
![2,6-Dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B331027.png)
![N,N'-bis(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)hexanediamide](/img/structure/B331029.png)
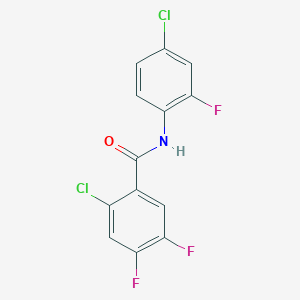
![N~1~-[2-(5-BROMO-2-HYDROXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B331031.png)
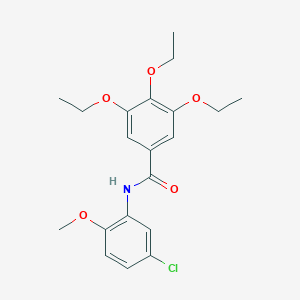
![isopropyl 6-methyl-2-[(phenylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331035.png)
![Dimethyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}isophthalate](/img/structure/B331042.png)
